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Compound of Interest

2-Pyrrolidin-1-ylpyrimidine-5-
Compound Name:
carboxylic acid

cat. No.: B1276687

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-
Pyrrolidin-1-ylpyrimidine-5-carboxylic acid (CoH11N302), a molecule of interest in medicinal
chemistry and drug development. Due to the limited availability of specific experimental spectra
in public databases, this document presents predicted and typical spectral characteristics
based on the analysis of its functional groups and analogous structures. This guide is intended
to assist researchers in the identification, characterization, and quality control of this
compound.

Chemical Structure and General Properties

2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a
pyrimidine ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid at the
5-position.

Molecular Formula: CoH11N302[1]

Molecular Weight: 193.20 g/mol [1]

IUPAC Name: 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid[1]

CAS Number: 253315-06-9[1]
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Predicted Spectral Data

The following tables summarize the predicted and typical spectral data for 2-Pyrrolidin-1-
ylpyrimidine-5-carboxylic acid based on established principles of NMR, IR, and Mass
Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~12.0-13.0 Singlet (broad) 1H -COOH
) H-4, H-6 (Pyrimidine
~8.7 Singlet 2H )
ring)
) -N-CHz- (Pyrrolidine
~3.6 Triplet 4H ]
ring)
] -CH2-CHa-
~2.0 Quintet 4H

(Pyrrolidine ring)

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (8) ppm Assignment

~165 - 175 -COOH

~160 C-2 (Pyrimidine ring)

~158 C-4, C-6 (Pyrimidine ring)
~120 C-5 (Pyrimidine ring)

~47 -N-CHa2- (Pyrrolidine ring)
~25 -CHz-CHz- (Pyrrolidine ring)
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Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
O-H stretch (Carboxylic acid
2500-3300 Broad _
dimen)[2][3]
C=0 stretch (Carboxylic acid
~1710 Strong )
dimer)[3]
] C=C and C=N stretching
1600-1450 Medium-Strong S
(Pyrimidine ring)
) C-O stretch (Carboxylic acid)
1320-1210 Medium
[2]
~1200 Medium C-N stretch (Aromatic amine)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

193 [M]*, Molecular ion

176 [M-OH]*+

148 [M-COOH]*

122 Fragmentation of the pyrimidine ring
70 Pyrrolidine fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyrrolidin-1-ylpyrimidine-5-
carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3).
The choice of solvent is critical, and DMSO-de is often preferred for carboxylic acids to
observe the exchangeable proton of the carboxyl group.

 Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is
recommended.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: 0-15 ppm.
o Number of Scans: 16-64 scans, depending on the sample concentration.
o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[e]

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

o

Spectral Width: 0-200 ppm.

[¢]

Number of Scans: 1024 or more scans may be necessary due to the lower natural
abundance of 3C and the quaternary carbons.

[¢]

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal. This method requires minimal sample preparation.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[e]

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32 scans.

[¢]

[¢]

A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal
should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

 Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), coupled
to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Data Acquisition (ESI-MS):

o lonization Mode: Positive or negative ion mode. Positive mode is likely to show the [M+H]*
ion, while negative mode would show the [M-H]~ ion.

o Mass Range: Scan from m/z 50 to 500.
o Capillary Voltage: Typically 3-4 kV.
o Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

o Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.
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Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of 2-Pyrrolidin-
1-ylpyrimidine-5-carboxylic acid.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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